![molecular formula C17H16N2O B2501456 3-((4-(Isopropyl)phenyl)imino)indolin-2-one CAS No. 390379-39-2](/img/structure/B2501456.png)
3-((4-(Isopropyl)phenyl)imino)indolin-2-one
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Overview
Description
“3-((4-(Isopropyl)phenyl)imino)indolin-2-one” is a chemical compound with the molecular formula C17H16N2O . The imino C=N double bond in this compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(4-hydroxyphenylimino)indolin-2-one, has been achieved by the condensation reaction of isatin and 4-aminophenol . An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .
Molecular Structure Analysis
The molecular weight of “3-((4-(Isopropyl)phenyl)imino)indolin-2-one” is 264.32 . The imino C=N double bond in the title compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .
Scientific Research Applications
Anti-Inflammatory Properties
3-((4-(Isopropyl)phenyl)imino)indolin-2-one: derivatives have shown promising anti-inflammatory activity. Specifically, the compound 3-(3-hydroxyphenyl)-indolin-2-one demonstrated excellent effects:
- Additionally, it significantly inhibited lipopolysaccharide (LPS)-induced signal pathways, including Akt, MAPK, and NF-κB signaling .
Antiviral Potential
While not extensively studied, indole derivatives have been investigated for antiviral activity. Although specific data on 3-((4-(Isopropyl)phenyl)imino)indolin-2-one is limited, related compounds may exhibit antiviral effects. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were prepared and tested in vitro against a broad range of RNA and DNA viruses .
Ultrasound-Assisted Synthesis
The efficient synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives has been achieved using ultrasound irradiation. This method offers advantages such as simplicity, excellent yields, mild reaction conditions, and easy work-up .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have been designed as acetylcholine esterase (AChE) inhibitors , suggesting that AChE could be a potential target.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . As AChE inhibitors, these compounds would interact with AChE to inhibit its activity, thereby increasing the concentration of acetylcholine in the brain .
Biochemical Pathways
As an ache inhibitor, it would impact the cholinergic system, affecting the concentration of acetylcholine in the brain . This could have downstream effects on various neurological processes.
Result of Action
Indole derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . As AChE inhibitors, these compounds could potentially improve cognitive function by increasing acetylcholine levels .
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19-17(16)20/h3-11H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVYBSKIVTTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Isopropyl)phenyl)imino)indolin-2-one |
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